N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with an acetamide side chain. Its structure includes a 4-chlorophenyl group attached to the acetamide nitrogen and a 2,3-dimethylphenyl substituent on the pyrazolo-pyrimidinone moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-4-3-5-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKOVXPKPJFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and dimethylphenyl groups are then introduced through substitution reactions. The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorophenyl and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide | MCF7 (Breast Cancer) | 1.88 |
| This compound | A549 (Lung Cancer) | 26 |
| This compound | HepG2 (Liver Cancer) | 0.74 mg/mL |
These findings indicate that the compound exhibits significant cytotoxicity against breast and liver cancer cell lines while showing moderate activity against lung cancer cells.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes:
Table 2: Inhibition of COX Enzymes
| Compound Name | Target Enzyme | IC50 (µmol) |
|---|---|---|
| This compound | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
The compound's inhibition of COX enzymes suggests its potential as an anti-inflammatory agent comparable to established drugs like celecoxib.
Case Studies and Research Findings
Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- A study demonstrated that a related compound significantly reduced tumor size in animal models.
- Another research highlighted the compound's efficacy in lowering inflammatory markers in induced models of inflammation.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions in protein binding pockets compared to the 4-fluorophenyl analog . Chlorine’s larger atomic radius may improve steric complementarity in certain targets.
Synthetic Accessibility: Compounds with oxadiazole or pyrazole rings (e.g., ) require multi-step syntheses involving cyclization or cross-coupling reactions, whereas the target compound’s synthesis likely employs Suzuki-Miyaura coupling, as seen in analogous pyrazolo-pyrimidinones .
Thermal Stability: While melting point data for the target compound is unavailable, a related pyrazolo-pyrimidinone derivative (Example 83 in ) exhibits a melting point of 302–304°C, suggesting high thermal stability due to rigid heterocyclic cores .
Computational Predictions :
Biological Activity
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H19ClN4O
- Molecular Weight : 366.85 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The final product is obtained by acetylating the nitrogen atom in the pyrazolo[3,4-d]pyrimidine structure with acetic anhydride or acetyl chloride.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various pyrazole derivatives showed that some compounds demonstrated promising activity against multiple cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1c | HL60 (Leukemia) | 0.0034 | Induces apoptosis and cell cycle arrest at S phase |
| Compound 14 | MCF-7 (Breast Cancer) | 0.09 | Inhibits EGFR signaling pathways |
These findings suggest that the compound may effectively target cancer cells by interfering with critical cellular processes such as apoptosis and cell cycle progression .
Antimicrobial and Antifungal Activity
The biological evaluation of pyrazole derivatives has also revealed their potential as antimicrobial agents. A study focused on 3-(4-chlorophenyl)-substituted pyrazole derivatives found notable antifungal activity against pathogenic strains of fungi and Mycobacterium tuberculosis. The results indicated that these compounds could serve as effective therapeutic agents against infections .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation conducted by the National Cancer Institute assessed various pyrazole derivatives for anticancer activity across 60 different cancer cell lines. The results highlighted specific derivatives with selective toxicity towards leukemia cells while sparing normal cells .
- Antifungal Efficacy : In vitro tests demonstrated that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The compounds were shown to disrupt fungal cell wall synthesis .
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Disruption of Microtubule Dynamics : Similar to other anticancer agents, it may interfere with microtubule formation during cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
